molecular formula C31H26N2O2 B2390617 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole CAS No. 2365418-80-8

6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole

Cat. No.: B2390617
CAS No.: 2365418-80-8
M. Wt: 458.561
InChI Key: LMZXGJJAKCFFDD-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features benzyloxy groups at the 6-position of both indole units, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole typically involves multi-step organic reactions. One common approach is the use of Friedel-Crafts alkylation to introduce the benzyloxy groups onto the indole rings. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high tolerance for various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems can help in monitoring and adjusting reaction conditions in real-time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the parent indole structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl), as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can produce the parent indole compound.

Scientific Research Applications

6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its indole structure.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole involves its interaction with various molecular targets. The indole structure allows it to bind to specific receptors or enzymes, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxy-1-BOC-indole-2-boronic acid: This compound features a boronic acid group, which can participate in different types of chemical reactions compared to the parent indole compound.

    5-(Benzyloxy)-2-methyl-1H-indole: This compound has a methyl group at the 2-position, which can influence its reactivity and biological activity.

Uniqueness

6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole is unique due to the presence of two benzyloxy groups, which can significantly alter its chemical properties and reactivity compared to other indole derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-phenylmethoxy-3-[(6-phenylmethoxy-1H-indol-3-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O2/c1-3-7-22(8-4-1)20-34-26-11-13-28-24(18-32-30(28)16-26)15-25-19-33-31-17-27(12-14-29(25)31)35-21-23-9-5-2-6-10-23/h1-14,16-19,32-33H,15,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZXGJJAKCFFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC4=CNC5=C4C=CC(=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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